molecular formula C18H17BrN2O3 B7776693 2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methylphenol

2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methylphenol

Cat. No.: B7776693
M. Wt: 389.2 g/mol
InChI Key: JOAJTMIMLQOPTE-UHFFFAOYSA-N
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Description

2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methylphenol is a complex organic compound with a unique structure that includes a brominated benzodioxin ring, a pyrazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methylphenol typically involves multiple steps, starting with the preparation of the benzodioxin ring, followed by the formation of the pyrazole ring, and finally the attachment of the phenol group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or hydroxide ions. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methylphenol lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-10-2-3-13(17(22)4-10)15-7-16(21-20-15)14-6-12(19)5-11-8-23-9-24-18(11)14/h2-6,16,21-22H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAJTMIMLQOPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(C2)C3=CC(=CC4=C3OCOC4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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